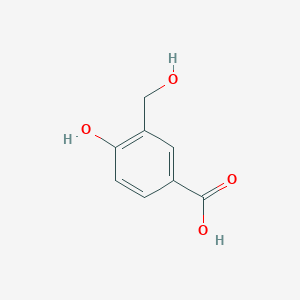

4-Hydroxy-3-(hydroxymethyl)benzoic acid

Description

Properties

IUPAC Name |

4-hydroxy-3-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,9-10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCIFUSRAPIQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82885-62-9 | |

| Record name | 4-hydroxy-3-(hydroxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4 Hydroxy 3 Hydroxymethyl Benzoic Acid

Chemical Synthesis Approaches

The creation of 4-Hydroxy-3-(hydroxymethyl)benzoic acid can be achieved through several synthetic pathways, each with distinct advantages and challenges. These routes can be broadly categorized into traditional multi-step syntheses and modern, greener strategies.

Traditional Multi-step Synthesis Routes

Traditional approaches to synthesizing this compound often involve a sequence of well-established organic reactions. A common strategy commences with the selective introduction of a formyl group onto the aromatic ring of 4-hydroxybenzoic acid, followed by the reduction of this newly introduced functional group.

One prominent multi-step synthesis begins with the ortho-formylation of 4-hydroxybenzoic acid to yield the intermediate, 3-formyl-4-hydroxybenzoic acid. This transformation can be accomplished through established methods for the formylation of phenols, such as the Reimer-Tiemann reaction or the Duff reaction. wikipedia.orgwikipedia.org

The Reimer-Tiemann reaction involves the treatment of a phenol (B47542) (in this case, 4-hydroxybenzoic acid) with chloroform (B151607) in the presence of a strong base. wikipedia.org This reaction proceeds via the in-situ generation of dichlorocarbene, which then acts as the electrophile in an electrophilic aromatic substitution, preferentially attacking the electron-rich ortho position to the hydroxyl group.

Alternatively, the Duff reaction utilizes hexamine as the formylating agent in the presence of an acid catalyst. wikipedia.org This method also favors ortho-formylation of phenolic compounds.

Once the 3-formyl-4-hydroxybenzoic acid intermediate is obtained, the subsequent step involves the selective reduction of the aldehyde functional group to a hydroxymethyl group. This can be achieved using a variety of standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. The choice of reducing agent is critical to ensure that the carboxylic acid group remains unaffected.

Novel and Green Synthetic Strategies

Recent advancements in catalysis have introduced promising methods for the selective oxidation of aromatic hydrocarbons. For instance, the use of metal-organic framework (MOF) catalysts has been investigated for the oxidation of p-xylene. While this specific method has been primarily applied to the synthesis of the isomeric 4-(hydroxymethyl)benzoic acid, the underlying principles of selective methyl group oxidation could potentially be adapted for precursors with the appropriate substitution pattern to yield this compound. google.com These M-MOF catalysts, often containing metals like iron, copper, chromium, or manganese, offer high selectivity and can operate under milder reaction conditions compared to traditional oxidation methods. google.com

Another potential synthetic route involves the hydrolysis of appropriately substituted halogenated benzoic acid intermediates. This strategy would entail the synthesis of a benzoic acid derivative containing a halogenated methyl group (e.g., a bromomethyl or chloromethyl group) at the 3-position and a protected hydroxyl group at the 4-position. The subsequent hydrolysis of the halogenated methyl group would yield the desired hydroxymethyl functionality. The protecting group on the hydroxyl function would then be removed to afford the final product. While a plausible approach, the selective introduction of the halogenated methyl group at the desired position can be challenging and may require multi-step procedures.

Selective Functionalization of Aromatic Rings

A key challenge in the synthesis of this compound is the regioselective introduction of the functional groups onto the benzene (B151609) ring. The hydroxyl group of 4-hydroxybenzoic acid is an ortho-, para-directing activator for electrophilic aromatic substitution. This inherent directing effect is exploited in reactions like the Reimer-Tiemann and Duff reactions to introduce a formyl group predominantly at the ortho position (C3). wikipedia.orgwikipedia.org

Direct hydroxymethylation of 4-hydroxybenzoic acid presents another potential avenue for selective functionalization. This could theoretically be achieved through reactions with formaldehyde (B43269) in the presence of an acid or base catalyst. However, controlling the regioselectivity and preventing polymerization can be significant hurdles in such direct approaches.

Biosynthetic Pathways and Enzymatic Transformations Involving 4 Hydroxy 3 Hydroxymethyl Benzoic Acid

Elucidation of Proposed Biosynthetic Routes in Biological Systems

The biosynthesis of 4-Hydroxy-3-(hydroxymethyl)benzoic acid is likely initiated from primary metabolic pathways that produce aromatic amino acids. The shikimate pathway is a central route in microorganisms and plants for the synthesis of chorismate, a key precursor to many aromatic compounds, including 4-hydroxybenzoic acid hmdb.caresearchgate.net.

One proposed route to this compound involves the initial formation of 4-hydroxybenzoic acid from chorismate, catalyzed by the enzyme chorismate pyruvate-lyase (also known as UbiC in bacteria) hmdb.canih.gov. This enzyme cleaves pyruvate (B1213749) from chorismate to yield 4-hydroxybenzoate (B8730719) hmdb.ca. Following the formation of 4-hydroxybenzoic acid, a subsequent hydroxymethylation step at the C3 position would yield the final compound. This hydroxymethylation could be catalyzed by a specific methyltransferase or a related enzyme capable of transferring a C1 unit.

Alternatively, in some organisms, benzoic acids can be synthesized from L-tyrosine researchgate.netnih.gov. A multi-enzyme cascade, including L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, and aldehyde dehydrogenase, has been utilized to synthesize 4-hydroxybenzoic acid from L-tyrosine in engineered Escherichia coli researchgate.netnih.gov. A similar pathway, potentially involving a hydroxymethylase, could lead to the formation of this compound.

Furthermore, this compound has been identified as a metabolite of catecholamines, suggesting a potential biosynthetic link from tyrosine in animal systems biosynth.com. This pathway would likely involve a series of enzymatic reactions including hydroxylation, decarboxylation, and hydroxymethylation.

Enzymatic Conversion and Biocatalysis

The enzymatic transformations involving this compound and its precursors are mediated by a diverse range of enzymes, primarily oxidoreductases, monooxygenases, hydroxylases, and carboxylases.

Oxidoreductases play a crucial role in the biosynthesis and degradation of benzoic acid derivatives. For instance, 4-hydroxybenzoyl-CoA reductase, a molybdenum-containing enzyme found in anaerobic bacteria like Rhodopseudomonas palustris, is involved in the degradation of 4-hydroxybenzoate nih.gov. While this specific enzyme dehydroxylates its substrate, other oxidoreductases could be involved in the modification of the hydroxymethyl group of this compound, potentially oxidizing it to a formyl or carboxyl group.

Cytochrome P450 monooxygenases (CYPs) are a versatile class of enzymes known to catalyze a wide array of oxidative reactions, including the hydroxylation of aromatic compounds. The bacterial enzyme CYP199A4 from Rhodopseudomonas palustris has been extensively studied for its activity on various para-substituted benzoic acids researchgate.netnih.govuq.edu.auresearchgate.net.

While direct studies on the interaction of CYP199A4 with this compound are limited, its known substrate scope suggests it could potentially act on this compound. CYP199A4 is known to demethylate 4-methoxybenzoic acid to 4-hydroxybenzoic acid and can also hydroxylate and desaturate other 4-alkyl-substituted benzoic acids researchgate.netuq.edu.au. The presence of a carboxylate group on the benzoic acid ring is crucial for substrate recognition and binding within the active site of CYP199A4 researchgate.netuq.edu.au. Engineered variants of CYP199A4 have shown altered substrate specificity and catalytic activity, indicating the potential for developing biocatalysts for the specific modification of this compound nih.gov.

Hydroxylases are key enzymes in the functionalization of aromatic rings. For instance, 4-hydroxybenzoate 3-monooxygenase, found in bacteria such as Pseudomonas putida, catalyzes the hydroxylation of 4-hydroxybenzoate to form protocatechuate (3,4-dihydroxybenzoic acid) hmdb.ca. While this is a hydroxylation at the C3 position, it demonstrates the enzymatic machinery available in nature for modifying the 3-position of 4-hydroxybenzoic acid. It is plausible that a different type of hydroxylase or a related enzyme could be responsible for the introduction of a hydroxymethyl group at this position.

Carboxylase enzymes are primarily involved in the addition or removal of carboxyl groups. In the context of the biosynthesis of this compound, a carboxylase could potentially be involved in the final step of converting a precursor acid to the target molecule.

Precursor Relationships and Metabolic Intermediates in Microbial and Plant Systems

The primary precursor for the biosynthesis of this compound in many biological systems is likely 4-hydroxybenzoic acid . As detailed in the proposed biosynthetic routes, 4-hydroxybenzoic acid itself is derived from central metabolic intermediates.

In microbial and plant systems, the shikimate pathway provides the foundational precursor, chorismate . The conversion of chorismate to 4-hydroxybenzoic acid is a key branching point leading towards the biosynthesis of various secondary metabolites hmdb.canih.govnih.gov.

Another significant precursor is the amino acid L-tyrosine . In engineered microbial systems, L-tyrosine has been successfully converted to 4-hydroxybenzoic acid, highlighting its role as a direct precursor in certain biosynthetic schemes researchgate.netnih.gov.

The metabolic intermediates in the proposed pathways would include the various phosphorylated sugars of the pentose phosphate and glycolysis pathways that feed into the shikimate pathway, leading to the formation of shikimate, and ultimately chorismate. In pathways originating from L-tyrosine, intermediates would include compounds such as 4-hydroxyphenylpyruvate and 4-hydroxybenzaldehyde nih.gov.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Hydroxy-3-(hydroxymethyl)benzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unequivocally determine its structure.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the hydroxymethyl protons, and the acidic protons of the hydroxyl and carboxyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating hydroxyl group and the electron-withdrawing carboxyl group, along with the hydroxymethyl group, create a specific electronic environment for each proton.

The aromatic region is expected to show an ABC spin system. The proton at position 2, being ortho to the electron-withdrawing carboxyl group, is expected to be the most deshielded. The proton at position 6 would be deshielded by the adjacent carboxyl group, while the proton at position 5 would be the most shielded due to the influence of the ortho hydroxyl group. The hydroxymethyl protons would appear as a singlet, and the phenolic and carboxylic acid protons would also be singlets, with their chemical shifts being concentration and solvent-dependent.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 7.85 | d | ~2.0 |

| H-5 | 6.90 | d | ~8.5 |

| H-6 | 7.70 | dd | ~8.5, ~2.0 |

| -CH₂OH | 4.60 | s | - |

| Ar-OH | 9.50 | s (broad) | - |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are predicted based on the additive effects of the substituents on the aromatic ring. The carboxyl carbon is expected to appear at the most downfield region, followed by the aromatic carbons attached to the oxygen atoms.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-COOH) | 170.0 |

| C-2 | 122.0 |

| C-3 | 128.0 |

| C-4 | 160.0 |

| C-5 | 116.0 |

| C-6 | 131.0 |

To confirm the assignments from 1D NMR and to establish the connectivity within the molecule, 2D NMR experiments such as COSY, HSQC, and HMBC would be crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak between the aromatic protons H-5 and H-6 would be expected, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Expected correlations would be observed between H-2 and C-2, H-5 and C-5, H-6 and C-6, and the hydroxymethyl protons with the hydroxymethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations that would confirm the substitution pattern include:

The hydroxymethyl protons showing correlations to C-2, C-3, and C-4.

The aromatic proton H-2 showing correlations to C-4 and the carboxyl carbon (C-1).

The aromatic proton H-6 showing correlations to C-2 and C-4.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₈H₈O₄, with a molecular weight of 168.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 168. The fragmentation of this molecule would likely proceed through several characteristic pathways initiated by the functional groups present.

Predicted Fragmentation Pathways:

Loss of water (H₂O): A peak at m/z 150 ([M-18]⁺˙) could arise from the loss of a water molecule, likely involving the hydroxymethyl and adjacent hydroxyl groups.

Loss of a hydroxyl radical (•OH): A peak at m/z 151 ([M-17]⁺) could be observed due to the loss of the hydroxyl radical from the carboxylic acid group.

Loss of formaldehyde (B43269) (CH₂O): A peak at m/z 138 ([M-30]⁺˙) could result from the elimination of formaldehyde from the hydroxymethyl group.

Loss of a carboxyl group (•COOH): A peak at m/z 123 ([M-45]⁺) would be indicative of the loss of the carboxyl group.

Decarboxylation (loss of CO₂): A significant peak at m/z 124 ([M-44]⁺˙) is expected from the loss of carbon dioxide from the molecular ion.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Structure

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3500-3200 | O-H stretch (phenolic) | Hydroxyl |

| 3300-2500 | O-H stretch (carboxylic acid, very broad) | Carboxyl |

| 3100-3000 | C-H stretch (aromatic) | Aromatic Ring |

| 1700-1680 | C=O stretch (conjugated) | Carboxyl |

| 1610, 1500 | C=C stretch (in-ring) | Aromatic Ring |

| 1320-1210 | C-O stretch | Carboxyl, Hydroxyl |

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The presence of the hydroxyl and carboxyl groups, which are auxochromes and chromophores respectively, will influence the position and intensity of these bands. It is expected that the spectrum will show two main absorption bands, similar to other substituted benzoic acids. The exact λmax values would be dependent on the solvent used.

Quantum Chemical Calculations and Molecular Modeling

In the absence of experimental data, quantum chemical calculations and molecular modeling serve as powerful predictive tools. Methods such as Density Functional Theory (DFT) can be employed to predict a variety of molecular properties for this compound.

Geometry Optimization: The most stable three-dimensional structure of the molecule can be determined.

NMR Chemical Shift Prediction: ¹H and ¹³C NMR chemical shifts can be calculated and correlated with theoretical reference standards to provide a predicted spectrum.

Vibrational Frequency Analysis: The vibrational modes can be calculated to predict the IR spectrum, aiding in the assignment of experimental bands.

Electronic Properties: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to understand the electronic structure and predict the UV-Vis absorption maxima.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.

These computational studies would provide a robust theoretical framework to complement and guide the interpretation of any future experimental spectroscopic data obtained for this compound.

Density Functional Theory (DFT) Applications for Electronic Structure and Spectra

Density Functional Theory (DFT) has been employed to investigate the electronic structure and spectroscopic properties of hydroxybenzoic acid derivatives. For the related compound 4-hydroxy-3-methylbenzoic acid (HMBA), DFT calculations using the B3LYP/6-311++G(d,p) basis set determined a minimum energy of -535.52558325 Hartrees and a dipole moment of 2.190 Debye. rasayanjournal.co.in Such studies help in understanding the molecule's geometry, where the repulsion between the carboxylic, hydroxyl, and methyl groups can lead to asymmetry in the benzene ring. rasayanjournal.co.in

The electronic properties can be further elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity. vjst.vn For many benzoic acid derivatives, these calculations help in interpreting UV-Vis spectra and understanding electronic transitions. vjst.vn For instance, in 4-hydroxybenzaldehyde, Time-Dependent DFT (TD-DFT) predicted three absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm. mdpi.com

Molecular Electrostatic Potential (MEP) surfaces are also generated using DFT data to identify nucleophilic and electrophilic sites on the molecule. vjst.vn In these maps, red areas indicate regions of high electron density (prone to electrophilic attack), while blue areas denote electron-deficient regions (prone to nucleophilic attack). mdpi.com For HMBA, Mulliken atomic charge analysis showed that the carbon atoms C1 and C3 have positive charges, while C4 has a negative charge due to the influence of the attached COOH, CH3, and OH groups. rasayanjournal.co.in

Vibrational spectra (FTIR and FT-Raman) of these compounds are also analyzed and compared with theoretical wavenumbers computed by DFT. For HMBA, the O-H stretching vibrations were observed at 3285 and 3231 cm⁻¹ in the IR spectrum. rasayanjournal.co.in The CH₃ group's asymmetric and symmetric stretching modes were assigned to bands around 2955 cm⁻¹ and 2927 cm⁻¹, respectively. rasayanjournal.co.in

Table 1: Theoretical Spectroscopic and Electronic Data for Related Benzoic Acid Derivatives

| Compound | Method/Basis Set | Parameter | Value | Reference |

| 4-Hydroxy-3-methylbenzoic acid | DFT/B3LYP/6-311++G(d,p) | Minimum Energy | -535.52558325 Hartrees | rasayanjournal.co.in |

| 4-Hydroxy-3-methylbenzoic acid | DFT/B3LYP/6-311++G(d,p) | Dipole Moment | 2.190 Debye | rasayanjournal.co.in |

| 4-Hydroxybenzaldehyde | TD-DFT/B3LYP/6-31G(d,p) | Absorption Bands (λ) | 316.45, 261.52, 256.48 nm | mdpi.com |

| 4-Hydroxy-3-methylbenzoic acid | DFT/B3LYP/6-311++G(d,p) | O-H Stretching (IR) | 3285, 3231 cm⁻¹ | rasayanjournal.co.in |

| 4-Hydroxy-3-methylbenzoic acid | DFT/B3LYP/6-311++G(d,p) | CH₃ Stretching (IR/Raman) | 2955, 2927 cm⁻¹ | rasayanjournal.co.in |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules, which in turn influences their biological activity and physical properties. For derivatives of benzoic acid, the rotation of substituent groups like the carboxylic acid, hydroxyl, and hydroxymethyl groups creates different conformers with varying energy levels.

Studies on related molecules, such as 3-(azidomethyl)benzoic acid, have revealed the existence of conformational polymorphism, where different molecular arrangements are observed in the crystal structures. nih.gov Computational analysis can determine the energy barriers between these conformers. nih.gov An overlay of different polymorphs can show the root-mean-square deviation between them, quantifying their structural differences. nih.gov

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules like this compound might interact with biological targets such as enzymes.

For instance, studies on various hydroxybenzoic acid derivatives have explored their interactions with enzymes like acetylcholinesterase (AChE). mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the enzyme's active site. mdpi.com In a study involving 3,4-dihydroxybenzoic acid (protocatechuic acid) and soybean lipoxygenase (LOX-3), docking results showed a binding energy of -10.564 kJ/mol. cerist.dzumc.edu.dz Structural modifications, such as replacing the carboxylic group with a hydroxymethyl group, were predicted to enhance this binding energy significantly to -21.127 kJ/mol, suggesting a stronger interaction. cerist.dzumc.edu.dz

Molecular Dynamics (MD) simulations provide further insights by simulating the movement of atoms and molecules over time. This allows for the study of the stability of the enzyme-substrate complex and the conformational changes that may occur upon binding. For designed molecules targeting histone deacetylase 2 (HDAC2), MD simulations were used to analyze parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over the simulation period to assess the stability of the ligand-receptor complexes. ajchem-a.com These simulations help confirm the stability of interactions predicted by docking and provide a more dynamic picture of the binding event.

Biological Activities and Mechanistic Investigations of 4 Hydroxy 3 Hydroxymethyl Benzoic Acid and Its Analogs in Vitro and Non Human Studies

Antioxidant Mechanisms and Free Radical Scavenging (In Vitro)

The antioxidant properties of phenolic compounds, including 4-hydroxy-3-(hydroxymethyl)benzoic acid and its analogs, are attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. The specific arrangement of hydroxyl and other functional groups on the benzoic acid scaffold significantly influences their radical scavenging efficacy.

In vitro assays are commonly employed to evaluate the free radical scavenging potential of chemical compounds. Phenolic acids, as a class, are known to be effective antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: The DPPH assay is a widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor. Phenolic compounds reduce the stable DPPH radical to the yellow-colored diphenylpicrylhydrazine. The efficiency of this reaction is dependent on the molecular structure of the antioxidant. For instance, the presence of an ortho-dihydroxyl structure in phenolic compounds is a key determinant of their potent anti-radical activity cabidigitallibrary.org. Studies on various phenolic compounds demonstrate their concentration-dependent capacity to scavenge DPPH radicals japsonline.comresearchgate.net. While specific data for this compound is not extensively detailed, its structural similarity to other active phenolic acids suggests it would possess DPPH radical scavenging capabilities. A study on a related polyphenolic glycoside, 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-O-β-d-glucopyranoside, confirmed its DPPH scavenging capacity nih.govresearchgate.net.

SOR (Superoxide Radical) Scavenging: Superoxide anion is a precursor to other reactive oxygen species (ROS). The ability to scavenge this radical is an important antioxidant attribute. Phenolic compounds have demonstrated the ability to scavenge superoxide radicals effectively nih.govresearchgate.net. For example, a methanol extract of Citrullus lanatus seeds, rich in phenolic compounds, showed significant superoxide anion radical scavenging ability with an IC50 value of 44.65 ± 3.21 µg/mL researchgate.netcore.ac.uk. The scavenging potential is often linked to the number and position of hydroxyl groups on the aromatic ring core.ac.uk.

NOR (Nitric Oxide Radical) Scavenging: Nitric oxide (NO) is a signaling molecule that can be toxic at high concentrations due to its conversion to other reactive nitrogen species. Antioxidants can directly scavenge NO and inhibit its production. Plant extracts containing phenolic compounds have been shown to effectively scavenge nitric oxide radicals generated from sodium nitroprusside in a concentration-dependent manner researchgate.netdovepress.comnih.gov. The scavenging activity of phenolic compounds helps in mitigating the detrimental effects of excessive NO japsonline.com.

| Assay | Test Compound/Extract | Finding | Reference |

|---|---|---|---|

| DPPH | 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-O-β-d-glucopyranoside | Demonstrated DPPH scavenging capacity. | nih.govresearchgate.net |

| Superoxide Radical | Citrullus lanatus seed extract | IC50 = 44.65 ± 3.21 µg/mL. | researchgate.netcore.ac.uk |

| Nitric Oxide Radical | Citrullus lanatus seed extract | Inhibited NO accumulation in a time-dependent manner. | researchgate.netcore.ac.uk |

Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating the activity of key enzymes involved in redox homeostasis.

Superoxide Dismutase (SOD) Modulation: While direct modulation of SOD by this compound is not well-documented, related compounds have been shown to influence cellular antioxidant enzyme systems. For instance, cells pretreated with the polyphenolic glycoside DBPG showed increased activities of glutathione peroxidase (GPx), which works in concert with SOD to reduce oxidative stress nih.govresearchgate.net. This suggests an indirect mechanism where phenolic compounds can enhance the cellular antioxidant defense capacity.

Inducible Nitric Oxide Synthase (iNOS) Modulation: Inducible nitric oxide synthase (iNOS) is responsible for the production of large amounts of nitric oxide during inflammatory responses nih.govnih.gov. Overproduction of NO by iNOS can lead to cellular damage. Many natural and synthetic compounds, including various phenolic derivatives, have been investigated as iNOS inhibitors researchgate.neteurjchem.com. Glucocorticoids, for example, inhibit iNOS expression and NO production nih.gov. The development of selective iNOS inhibitors is a key strategy for managing inflammatory conditions, and phenolic scaffolds are considered promising starting points for designing such inhibitors researchgate.neteurjchem.com.

Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Chelating agents can bind these metal ions, rendering them inactive. Chelating compounds typically contain at least two donor atoms that form stable complexes with metal cations mdpi.com. While specific studies on the metal chelating ability of this compound are limited, phenolic acids with ortho-dihydroxy groups are known to be effective metal chelators. This structural feature allows for the formation of a stable complex with the metal ion, preventing it from participating in redox cycling.

Redox Properties: The antioxidant activity of phenolic compounds is intrinsically linked to their redox properties, specifically their ability to be oxidized. The electrochemical oxidation of the related compound 4-(hydroxymethyl)benzoic acid (4-HMBA) has been investigated on different metal electrodes. On a gold (Au) electrode in an alkaline solution, 4-HMBA is oxidized to 4-carboxybenzaldehyde and terephthalic acid researchgate.net. This study demonstrates the susceptibility of the hydroxymethyl and carboxyl groups on the benzoic acid ring to undergo redox reactions, a fundamental aspect of their mechanism as chemical antioxidants.

Enzyme Inhibition Studies (In Vitro)

Analogs of this compound have been shown to inhibit various enzymes, indicating potential therapeutic applications.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a reaction that can contribute to various pathological conditions, including those caused by Helicobacter pylori nih.gov. The inhibition of urease is a target for the development of new therapeutic agents. Derivatives of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) have been synthesized and evaluated for their urease inhibitory activity against jack bean urease. Several of these derivatives exhibited significant inhibitory potency, with some compounds showing IC50 values comparable to or better than the standard inhibitor, thiourea rjptonline.orgrjptonline.org. For example, compounds designated as 3, 14, and 17 in one study showed IC50 values of 33.52 µg/ml, 32.41 µg/ml, and 30.06 µg/ml, respectively, against a thiourea standard of 33.50 µg/ml rjptonline.orgrjptonline.org. Similarly, derivatives of 3,4,5-trihydroxy benzoic acid have also been identified as potent urease inhibitors iglobaljournal.com.

| Compound | IC50 (µg/mL) | Standard (Thiourea) IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 3 | 33.52 | 33.50 | rjptonline.orgrjptonline.org |

| Compound 14 | 32.41 | 33.50 | rjptonline.orgrjptonline.org |

| Compound 17 | 30.06 | 33.50 | rjptonline.orgrjptonline.org |

Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes mdpi.comdrugbank.com. Their dysregulation is implicated in diseases like cancer and inflammation mdpi.com.

Matrix Metalloproteinases (MMPs): MMPs, particularly MMP-2 and MMP-9, are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix, a process involved in tumor invasion and metastasis mdpi.comnih.gov. Various dietary polyphenols have been shown to inhibit the activity and expression of MMPs nih.govmdpi.com. For instance, red wine polyphenolic compounds prevent the activation of MMP-2 in vascular smooth muscle cells nih.gov. The inhibitory mechanism can be direct, through binding to the enzyme, or indirect, by downregulating gene expression or scavenging reactive oxygen species that promote MMP expression nih.gov.

Cathepsin B: Cathepsin B is a lysosomal cysteine protease, a type of serine protease, that is often upregulated in various cancers and contributes to tumor progression eurekaselect.com. Benzoic acid derivatives have been explored as potential inhibitors of these enzymes. Caffeic acid (3,4-dihydroxycinnamic acid), a related phenolic acid, has been shown to inhibit human cathepsins B and L nih.govnih.gov. The inhibition is selective, with caffeic acid showing a preference for cathepsin B and specifically targeting its endopeptidase activity, which is associated with pathological proteolysis nih.govnih.gov. This suggests that the benzoic acid scaffold is a promising starting point for developing specific inhibitors of cathepsin B nih.gov.

Cellular Pathway Modulation (Non-Human and In Vitro Contexts)

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Key regulators include cyclins and cyclin-dependent kinases (CDKs), which drive the cell through its different phases, and CDK inhibitors like p21, which can halt the cycle. Research on analogs of this compound suggests a role in modulating these pathways.

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a closely related natural phenolic acid, has been shown to induce cell cycle arrest at the G1 phase in human colon cancer HCT116 cells nih.govnih.gov. This G1 arrest is a critical control point that prevents cells from entering the DNA synthesis (S) phase. The mechanism underlying this effect involves the downregulation of key G1 phase-regulatory proteins. Specifically, treatment with vanillic acid was found to dose-dependently reduce the protein expression levels of cyclin D1 and c-Myc nih.gov. Cyclin D1 is a crucial protein that complexes with CDK4/6 to promote the transition from the G1 to the S phase; its reduction is a common mechanism for inducing G1 arrest nih.gov.

The CDK inhibitor p21 is another critical regulator that causes G1 cell cycle arrest by inhibiting the activity of cyclin-CDK2 and CDK1 complexes nih.gov. While direct upregulation of p21 by this compound has not been documented, other polyphenolic compounds have been shown to exert their anti-proliferative effects through this pathway. For instance, epigallocatechin-3-gallate (EGCG) upregulates p21 expression at the transcriptional level while simultaneously promoting the degradation of cyclin D1 nih.gov. This dual action effectively halts cell cycle progression. The regulation of p21 and cyclin D1 by related phenolic compounds underscores a potential mechanism by which this compound analogs may exert anti-proliferative effects.

Analogs of this compound have demonstrated significant anti-proliferative activity in various cancer cell lines, including prostate cancer and leukemia.

A curcumin derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to inhibit the proliferation of both human (LNCaP) and mouse prostate cancer cells. This compound was identified as a lead compound for its ability to target cell survival signaling pathways in these cells, ultimately leading to apoptosis.

Furthermore, studies on 4-hydroxybenzoic acid and its methoxy derivative, vanillic acid (4-hydroxy-3-methoxybenzoic acid), have revealed their ability to decrease the viability of leukemia cells. Both compounds were effective against doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/Dox) human leukemia cell lines in a dose- and time-dependent manner. This suggests that these compounds may circumvent mechanisms of multidrug resistance in cancer cells.

| Compound | Cell Line | Cancer Type | Observed Effect |

|---|---|---|---|

| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | LNCaP (human), Mouse PCA cells | Prostate Cancer | Inhibition of proliferation and induction of apoptosis |

| 4-hydroxybenzoic acid | K562, K562/Dox (human) | Leukemia | Decreased cell viability in a dose- and time-dependent manner |

| 4-hydroxy-3-methoxybenzoic acid (Vanillic Acid) | K562, K562/Dox (human) | Leukemia | Decreased cell viability in a dose- and time-dependent manner |

The Akt/NFκB signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, and its aberrant activation is common in many cancers, including prostate cancer. Targeting this pathway is a promising strategy for cancer therapy.

The curcumin analog 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) has been specifically shown to target and inhibit the Akt/NFκB survival signaling pathway in prostate cancer cells. Mechanistic studies in LNCaP human prostate cancer cells revealed that HMBME exerts its effects through several actions:

Inhibition of Akt Activation : HMBME reduces the levels of the activated, phosphorylated form of Akt (p-Akt) and directly inhibits the kinase activity of Akt.

Suppression of NFκB Activity : Downstream of Akt, HMBME significantly reduces the transcriptional activity of NFκB. It also diminishes the DNA-binding activity of NFκB and lowers the cellular levels of the p65 subunit of NFκB.

The direct role of Akt signaling in the compound's mechanism was confirmed when overexpression of a constitutively active form of Akt reversed the growth inhibition and apoptosis induced by HMBME. These findings indicate that the anti-proliferative effects of HMBME are mediated, at least in part, through its suppression of the pro-survival Akt/NFκB cascade.

Molecular Interactions with Biomolecules

Human serum albumin (HSA) is the most abundant protein in blood plasma and functions as a primary transporter for a wide variety of endogenous and exogenous substances, including drugs. The binding of a compound to HSA is a critical determinant of its pharmacokinetic profile, affecting its distribution, metabolism, and excretion. The interactions of analogs of this compound with HSA have been investigated using spectroscopic techniques.

Studies utilizing fluorescence quenching have explored the binding of 4-hydroxybenzoic acid and vanillic acid (4-hydroxy-3-methoxybenzoic acid) to HSA. When these compounds bind to HSA, they can quench its intrinsic tryptophan fluorescence. The nature of this quenching provides insight into the binding mechanism.

Binding Mechanism : For the HSA and 4-hydroxybenzoic acid interaction, the quenching process was attributed to a static quenching mechanism . This implies the formation of a stable, non-fluorescent ground-state complex between the compound and the protein. In contrast, the interaction between HSA and vanillic acid was found to involve a dynamic quenching mechanism , which results from transient collisions between the compound and the excited state of the protein.

Thermodynamic Parameters : Analysis of thermodynamic data indicated that the binding of both compounds to HSA is a spontaneous process. The primary forces driving the interaction were identified as hydrogen bonds and van der Waals forces.

These studies confirm that these benzoic acid derivatives can bind to HSA, which is a crucial step for their transport and distribution in the bloodstream.

| Compound | Binding Partner | Primary Quenching Mechanism | Driving Forces |

|---|---|---|---|

| 4-hydroxybenzoic acid | Human Serum Albumin (HSA) | Static | Hydrogen bonds, van der Waals forces |

| 4-hydroxy-3-methoxybenzoic acid (Vanillic Acid) | Human Serum Albumin (HSA) | Dynamic | Hydrogen bonds, van der Waals forces |

Structure-Activity Relationship (SAR) Studies for Biological Targets

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding the molecular features that govern their interactions with biological targets and for the rational design of more potent and selective agents. While comprehensive SAR studies focusing exclusively on this compound are limited in the publicly available literature, valuable insights can be gleaned from research on broader classes of benzoic acid derivatives and related phenolic compounds. These studies provide a foundational understanding of how modifications to the core benzoic acid scaffold can influence various biological activities, including enzyme inhibition and antioxidant effects.

The fundamental structure of this compound features a benzene (B151609) ring substituted with a carboxyl group, a hydroxyl group, and a hydroxymethyl group. The interplay of these functional groups, their positions on the aromatic ring, and the introduction of additional substituents are key determinants of biological activity.

Influence of Substituents on the Aromatic Ring:

The nature, position, and number of substituents on the benzoic acid ring profoundly impact its biological profile. Studies on various benzoic acid derivatives have highlighted several general principles:

Hydroxyl Groups: The presence and location of hydroxyl (-OH) groups are often critical for activity. For instance, in the context of α-amylase inhibition, the position of hydroxyl groups on the benzoic acid ring significantly affects inhibitory potency. Research has shown that a hydroxyl group at the 2-position of benzoic acid can have a strong positive effect on inhibitory activity mdpi.com. The number of hydroxyl groups also plays a role; for example, 2,3,4-trihydroxybenzoic acid was found to be a more potent α-amylase inhibitor than its dihydroxy counterparts mdpi.com. This suggests that the hydroxyl group of this compound is likely a key contributor to its biological effects, potentially through hydrogen bonding interactions with target proteins mdpi.com.

Methoxy Groups: The substitution of a hydroxyl group with a methoxy (-OCH3) group can have varied effects. In some cases, methoxylation can diminish activity. For example, methoxylation at the 2-position of benzoic acid was found to have a negative effect on α-amylase inhibition mdpi.com. However, in other contexts, methoxy groups can contribute to activity. For instance, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) is a known analog that can be utilized by the enzyme Coq2 in the coenzyme Q biosynthesis pathway nih.gov.

Other Substituents: The introduction of other functional groups, such as alkyl chains, halogens, or nitro groups, can modulate the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its interaction with biological targets. For example, in the context of anti-sickling activity, strong electron-donating groups on the benzene ring of benzoic acid derivatives were found to be important for potent activity . Conversely, 4-nitrobenzoic acid has been shown to be a competitive inhibitor of the Coq2 enzyme nih.gov.

Role of the Carboxyl and Hydroxymethyl Groups:

The carboxyl (-COOH) group is a key feature of the benzoic acid scaffold and is often involved in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in an enzyme's active site.

The following interactive data table summarizes the structure-activity relationships of various benzoic acid derivatives against different biological targets, providing insights that can be extrapolated to this compound.

| Compound Name | Structure | Biological Target | Key SAR Findings |

| Benzoic Acid Derivatives | |||

| 2,3,4-Trihydroxybenzoic acid | α-Amylase | The presence of multiple hydroxyl groups, particularly at the 2 and 4-positions, enhances inhibitory activity. mdpi.com | |

| 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) | Coq2 enzyme | The 4-hydroxy and 3-methoxy groups allow it to be a substrate for the enzyme in the coenzyme Q biosynthetic pathway. nih.gov | |

| 4-Nitrobenzoic acid | Coq2 enzyme | The nitro group at the 4-position leads to competitive inhibition of the enzyme. nih.gov | |

| p-Hydroxybenzoic acid | Various | The parent compound for many active derivatives; its activity is often enhanced by further substitution. globalresearchonline.netresearchgate.net | |

| Salicylic (B10762653) acid (2-Hydroxybenzoic acid) | Various | The ortho-hydroxyl group is crucial for its anti-inflammatory and other biological activities. |

Applications and Advanced Research Areas of 4 Hydroxy 3 Hydroxymethyl Benzoic Acid

Role as a Key Chemical Intermediate in Organic Synthesis

4-Hydroxy-3-(hydroxymethyl)benzoic acid is a valuable chemical intermediate, primarily utilized as a precursor in the synthesis of more complex substituted benzoic acids. Its bifunctional nature, possessing both a reactive hydroxymethyl group and a carboxylic acid function on a phenol (B47542) backbone, allows for selective chemical transformations.

A significant application of this compound is its role as a direct precursor to 3-formyl-4-hydroxy-benzoic acid and its esters. The synthesis of the ethyl ester, for example, involves a two-step process starting from 4-hydroxy-benzoic acid ethyl ester. The first step is a directed hydroxymethylation, which introduces a hydroxymethyl group at the C-3 position, yielding this compound ethyl ester. This intermediate is then subjected to an oxidation reaction, converting the hydroxymethyl group into a formyl (aldehyde) group to produce the final product, 3-formyl-4-hydroxy-benzoic acid ethyl ester google.com. This aldehyde is a crucial building block for various specialty chemicals, including those used in the production of polymers for lithographic printing plates google.com.

| Starting Material | Intermediate | Final Product | Key Transformation |

|---|---|---|---|

| 4-Hydroxy-benzoic acid ethyl ester | This compound ethyl ester | 3-Formyl-4-hydroxy-benzoic acid ethyl ester | Hydroxymethylation followed by Oxidation |

Development in Materials Science

Currently, there is limited specific research available in peer-reviewed literature detailing the direct application of this compound in the development of liquid crystal materials, photocatalytic materials, or optoelectronic materials.

Biotechnological Applications and Biocatalysis in Synthetic Chemistry

The structural core of this compound is of significant interest in the field of biotechnology, particularly in the design of enzyme inhibitors. While the compound itself is not the final active molecule, its scaffold serves as a foundational structure for building more complex derivatives with specific biological activity.

Research into inhibitors for the enzyme trans-sialidase from Trypanosoma cruzi, the parasite responsible for Chagas' disease, has identified derivatives of this compound as promising leads. Specifically, 4-acetylamino-3-(hydroxymethyl)benzoic acid , a close structural analog, has been synthesized and evaluated for its inhibitory effects. This derivative was found to inhibit the recombinant trans-sialidase, providing a new, non-sugar-based lead for inhibitor design nih.govscispace.com. The presence of the hydroxymethyl and carboxylate groups on the benzene (B151609) ring is crucial for interaction with the enzyme's active site frontiersin.org. These findings highlight the potential of the this compound framework in developing therapeutic agents against parasitic diseases nih.govmdpi.comsemanticscholar.org.

| Compound | Target Enzyme | Organism | Inhibition Data (IC₅₀) | Inhibition Data (Ki) |

|---|---|---|---|---|

| 4-acetylamino-3-(hydroxymethyl)benzoic acid | trans-sialidase | Trypanosoma cruzi | 0.54 mM | ~300 µM |

Emerging Research Directions in Chemical Biology and Green Chemistry

While the derivative 4-acetylamino-3-(hydroxymethyl)benzoic acid shows potential in chemical biology as a lead for enzyme inhibitor design, specific research into the broader applications of this compound itself as a chemical probe or in green chemistry protocols is not extensively documented in current literature.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Hydroxy-3-(hydroxymethyl)benzoic acid in a laboratory setting?

- Methodological Answer : The compound can be synthesized via enzymatic routes using hydroxy acid precursors, as demonstrated in studies on structurally similar benzoic acid derivatives. For example, enzymatic catalysis (e.g., lipases or esterases) under mild conditions minimizes side reactions and improves yield . Alternatively, chemical synthesis involves introducing the hydroxymethyl group to 4-hydroxybenzoic acid through Friedel-Crafts alkylation or selective hydroxylation. Purification typically employs column chromatography with silica gel or reversed-phase HPLC to isolate the product from byproducts .

Q. What safety protocols are essential for handling this compound in research environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a chemical fume hood to avoid inhalation of dust or aerosols .

- Storage : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation or moisture absorption .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with hydroxymethyl protons resonating at δ 4.2–4.5 ppm and aromatic protons in the δ 6.8–7.5 ppm range .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and 0.1% formic acid in water .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS provides accurate molecular weight confirmation (expected m/z: 168.042 for [M-H]⁻) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

- Methodological Answer :

- Reaction Optimization : Use kinetic studies to identify rate-limiting steps. For example, adjusting pH during enzymatic synthesis (optimal range: 6.5–7.5) enhances catalytic efficiency .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in hydroxylation reactions. Microwave-assisted synthesis reduces reaction time and improves yield by 15–20% .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can discrepancies in reported toxicological data for this compound be resolved?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT or Ames tests) across multiple concentrations to establish toxicity thresholds. For example, reports acute oral toxicity (LD₅₀ > 2000 mg/kg in rats), but batch-specific impurities may alter results .

- Ecotoxicology : Compare aquatic toxicity data (e.g., Daphnia magna EC₅₀) with environmental fate studies to assess biodegradability and bioaccumulation potential. Contradictions may arise from varying test conditions (e.g., pH, temperature) .

Q. What strategies mitigate stability issues of this compound under varying pH conditions?

- Methodological Answer :

- pH Buffering : Use phosphate or acetate buffers (pH 4.0–6.0) to stabilize the compound in aqueous solutions. Avoid alkaline conditions (pH > 8) to prevent deprotonation and oxidative degradation .

- Lyophilization : For long-term storage, lyophilize the compound and store under vacuum-sealed desiccation to minimize hydrolysis .

Q. What in vitro models are suitable for studying the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibitory effects on cyclooxygenase (COX) or lipoxygenase (LOX) using fluorogenic substrates. IC₅₀ values can be compared to known anti-inflammatory agents .

- Cell-Based Assays : Use human keratinocyte (HaCaT) or fibroblast (NIH/3T3) lines to evaluate cytotoxicity and wound-healing properties. Pre-treatment with antioxidants (e.g., NAC) controls for ROS-mediated effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Perform DSC under nitrogen to determine melting points (reported range: 210–214°C). Discrepancies may arise from polymorphic forms or impurities .

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min to identify decomposition thresholds. For example, notes carbon oxide release above 200°C, which may affect stability interpretations .

Q. How can spectral data inconsistencies (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Deuterated Solvent Calibration : Ensure NMR spectra are referenced to residual solvent peaks (e.g., DMSO-d⁶ at δ 2.50 ppm). Variations in hydroxymethyl proton shifts may result from hydrogen bonding with trace water .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals, particularly for overlapping aromatic protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.